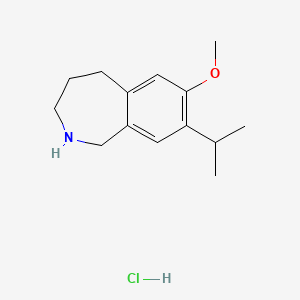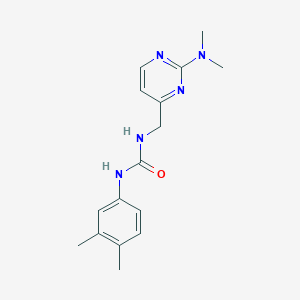
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea encompasses the exploration of novel organic compounds with potential biological activity. The studies involve the synthesis of complex molecules that contain the pyrimidine ring, a structure commonly found in many biologically active compounds.
Synthesis Analysis
In the first paper, the synthesis of a new family of meridianine analogues is described. The starting material, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, is prepared from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA). This intermediate is then treated with various (thio)ureas in the presence of an acid to yield 2-(1H-indol-3-yl)-3-(3-substituted(thio)ureido)propenoates in high yields. A subsequent base-promoted cyclization produces 5-(indol-3-yl)-3-substituted-pyrimidine-2,4-diones, which are meridianine analogues with a uracil structural unit .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of a pyrimidine ring, which is a key feature in the meridianine analogues. The pyrimidine ring is known for its presence in nucleotides and several pharmaceuticals, indicating the potential for these new compounds to interact with biological systems .
Chemical Reactions Analysis
The second paper discusses the reactions of 1,3-dimethyluracils leading to the formation of new stable pyrimidine ring-opened compounds. These compounds are synthesized by coupling 1,3-dialkyl-6-(N-substituted)aminouracils with dimethyl acetylenedicarboxylate (DMAD). The resulting compounds are stable crystalline materials at room temperature, but upon heating in DMF, they undergo cyclization to form pyrido[2,3-d]pyrimidine derivatives . This reaction demonstrates the chemical reactivity of pyrimidine derivatives under certain conditions, which could be relevant for the synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea.
Physical and Chemical Properties Analysis
The physical properties of the compounds, such as their crystalline nature and stability at room temperature, are noted in the second paper . The chemical properties, including the ability to undergo cyclization reactions to form different heterocyclic structures, are significant as they provide insights into the reactivity and potential applications of these compounds. The characterization of these compounds is achieved through various analytical techniques such as 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis, which are essential for confirming the molecular structure and purity of the synthesized compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is part of a broader class of compounds known for their wide range of biological activities. Research has focused on substituted 1,2,3,4 tetrahydropyrimidine derivatives, highlighting their potential in exhibiting in vitro anti-inflammatory activity. These compounds are synthesized through a novel procedure involving the reaction of urea and bis(methylthio)methylenemalononitrile. The synthesized compounds have shown potent in-vitro anti-inflammatory activity, indicating their potential as leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Electrochemical Surface Finishing and Energy Storage
The compound's derivatives have been investigated in the realm of electrochemical technology, specifically with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures. This research underlines the significant progress in electrochemical surface finishing and energy storage technologies using these materials. Innovations in this field could reshape energy storage solutions, highlighting the compound's versatility beyond biological applications (Tsuda, Stafford, & Hussey, 2017).
Urease Inhibitors and Medical Applications
Urease inhibitors have gained attention for their potential in treating infections caused by Helicobacter pylori in the gastric tract and related species in the urinary tract. Urea derivatives, including those structurally related to 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, have been identified as promising groups of urease inhibitors. These inhibitors are crucial for developing drugs to treat such infections, underscoring the compound's importance in medical research and drug development (Kosikowska & Berlicki, 2011).
Urea Biosensors
Advancements in urea biosensors have highlighted the importance of detecting and quantifying urea concentration for various medical and environmental applications. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have been developed using different materials for enzyme immobilization, including nanoparticles and conducting polymers. These biosensors are essential for diagnosing diseases related to abnormal urea levels in the human body, demonstrating the compound's application in health monitoring and disease prevention (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).
Drug Design and Urea Moiety
The unique hydrogen binding capabilities of ureas, including derivatives of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, play a critical role in drug-target interactions. These compounds have been incorporated into small molecules with a broad range of bioactivities, significantly impacting drug design. Their role in modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules highlights the compound's critical value in medicinal chemistry and drug development processes (Jagtap, Kondekar, Sadani, & Chern, 2017).
Propiedades
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-6-13(9-12(11)2)20-16(22)18-10-14-7-8-17-15(19-14)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZFERDMWJXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(6-chloropyridin-2-yl)sulfanyl]propanoate](/img/structure/B3017799.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B3017800.png)
![Spiro[2.3]hexane-4-carboxylic acid](/img/structure/B3017801.png)
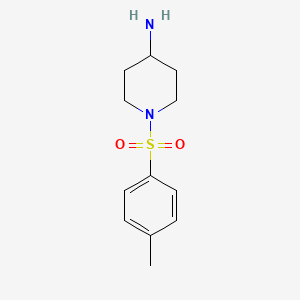
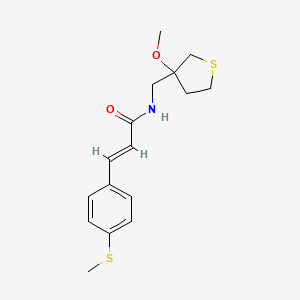
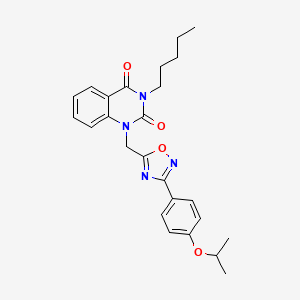
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

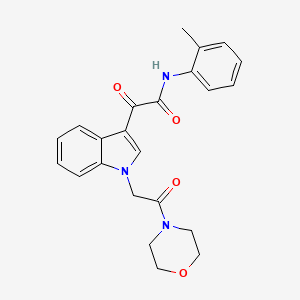
![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)
![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)
